molecular formula C16H12FNO2S B11643895 4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide

4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B11643895
M. Wt: 301.3 g/mol
InChI Key: SHDXDMZWPDHABV-UHFFFAOYSA-N
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Description

4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide is an organic compound with the molecular formula C16H12FNO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and material science. The compound features a naphthalene ring and a benzenesulfonamide moiety, with a fluorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and anti-inflammatory properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The naphthalene ring provides hydrophobic interactions, contributing to the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(5-nitro-1-naphthyl)benzenesulfonamide
  • 4-fluoro-N-(1-naphthylmethyl)benzamide
  • N-fluorobenzenesulfonimide

Uniqueness

4-fluoro-N-(naphthalen-1-yl)benzenesulfonamide is unique due to its specific combination of a fluorinated benzene ring and a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in biological systems .

Properties

Molecular Formula

C16H12FNO2S

Molecular Weight

301.3 g/mol

IUPAC Name

4-fluoro-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C16H12FNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H

InChI Key

SHDXDMZWPDHABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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